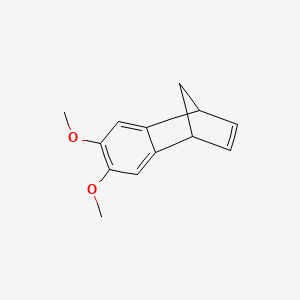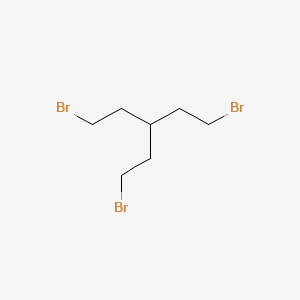
Pentane, 1,5-dibromo-3-(2-bromoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane, 1,5-dibromo-3-(2-bromoethyl)- is an organic compound with the molecular formula C7H13Br3. It is a brominated derivative of pentane, characterized by the presence of three bromine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,5-dibromo-3-(2-bromoethyl)- typically involves the bromination of pentane derivatives. One common method is the radical bromination of 1,5-hexadiene, followed by the addition of bromine to the double bonds under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination process is optimized for large-scale production. The use of bromine in excess and maintaining a controlled temperature are crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Pentane, 1,5-dibromo-3-(2-bromoethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Reduction: Formation of the corresponding hydrocarbon.
科学的研究の応用
Pentane, 1,5-dibromo-3-(2-bromoethyl)- is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of brominated compounds with potential biological activity.
Material Science: As a precursor for the synthesis of brominated polymers and materials with specific properties.
作用機序
The mechanism of action of Pentane, 1,5-dibromo-3-(2-bromoethyl)- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, elimination, or reduction reactions by providing a pathway for the transformation of the compound. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1,5-Dibromopentane: A simpler brominated pentane derivative with two bromine atoms.
1,3-Dibromo-5,5-dimethylhydantoin: A brominated compound with a different core structure.
2-Bromopentane: A monobrominated pentane derivative.
Uniqueness
Pentane, 1,5-dibromo-3-(2-bromoethyl)- is unique due to the presence of three bromine atoms, which provides it with distinct reactivity and potential for multiple functionalizations. This makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
53378-77-1 |
|---|---|
分子式 |
C7H13Br3 |
分子量 |
336.89 g/mol |
IUPAC名 |
1,5-dibromo-3-(2-bromoethyl)pentane |
InChI |
InChI=1S/C7H13Br3/c8-4-1-7(2-5-9)3-6-10/h7H,1-6H2 |
InChIキー |
MZFVEENPTCOWBE-UHFFFAOYSA-N |
正規SMILES |
C(CBr)C(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


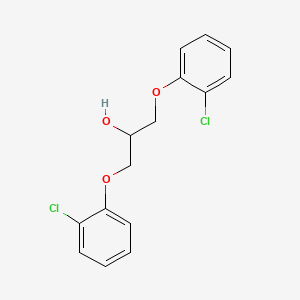
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
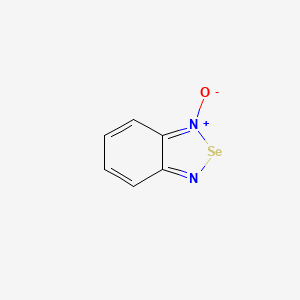
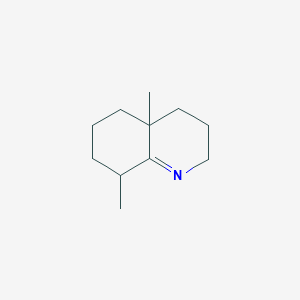
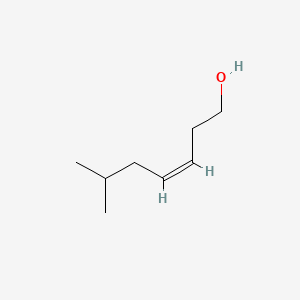
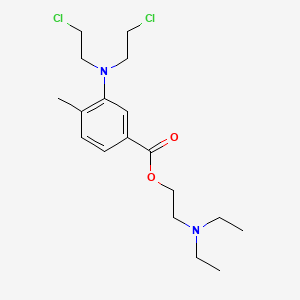
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
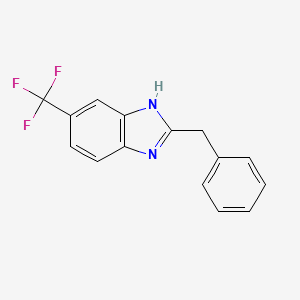

![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
